Cas no 905668-09-9 (N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide
- 905668-09-9
- AKOS024658540
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
- F2539-1080
-
- インチ: 1S/C20H20N2O5/c1-25-16-4-2-3-13(9-16)20(24)21-14-10-19(23)22(12-14)15-5-6-17-18(11-15)27-8-7-26-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,21,24)
- InChIKey: PPABFGGAUZCQIF-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1C=CC2=C(C=1)OCCO2)NC(C1C=CC=C(C=1)OC)=O
計算された属性
- せいみつぶんしりょう: 368.13722174g/mol
- どういたいしつりょう: 368.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2539-1080-10μmol |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-2μmol |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-3mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-40mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-4mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-2mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-1mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-5mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-75mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2539-1080-10mg |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
905668-09-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide 関連文献
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamideに関する追加情報
Recent Advances in the Study of N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide (CAS: 905668-09-9)
The compound N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide (CAS: 905668-09-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxin and pyrrolidinone structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and inflammatory pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the compound's interaction with specific protein targets involved in neurodegenerative diseases. In vitro and in vivo studies have demonstrated that N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide exhibits high affinity for certain receptors implicated in neuroinflammation and synaptic plasticity. These findings suggest its potential utility in treating conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role in disease progression.
Pharmacokinetic studies have further highlighted the compound's favorable bioavailability and metabolic stability. Researchers have employed advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify its distribution and elimination profiles in animal models. The results indicate that the compound achieves sufficient plasma concentrations to exert its therapeutic effects while maintaining a relatively low risk of off-target interactions. These properties make it an attractive candidate for oral administration in clinical settings.
In addition to its neurological applications, recent research has explored the anti-inflammatory properties of N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide. Experimental models of chronic inflammation have shown that the compound can significantly reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating key signaling pathways. This dual functionality—targeting both neurological and inflammatory pathways—underscores its versatility as a therapeutic agent.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and safety profile. Current research efforts are directed toward structural modifications to enhance its selectivity and reduce potential side effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical trials.
In conclusion, N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide represents a compelling area of study in chemical biology and drug development. Its multifaceted pharmacological properties and robust pharmacokinetic profile position it as a promising candidate for addressing unmet medical needs in neurology and inflammation. Continued research and development will be essential to fully realize its therapeutic potential.
905668-09-9 (N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide) 関連製品
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 2172182-36-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)
- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)
- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 1806905-30-5(3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine)
- 81658-26-6((2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol)
- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)
- 1602127-82-1(1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one)



